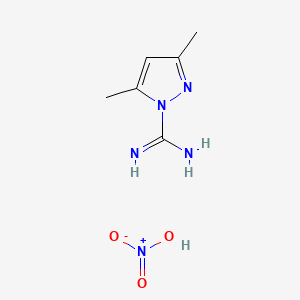

3,5-Dimethylpyrazole-1-carboxamidine nitrate

Description

The exact mass of the compound this compound is 201.08618923 g/mol and the complexity rating of the compound is 169. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54493. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dimethylpyrazole-1-carboximidamide;nitric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.HNO3/c1-4-3-5(2)10(9-4)6(7)8;2-1(3)4/h3H,1-2H3,(H3,7,8);(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYXIUAGBLMBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=N)N)C.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22906-75-8 (Parent) | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamidine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022907046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-1-carboxamidine, 3,5-dimethyl-, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038184473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80945581 | |

| Record name | Nitric acid--3,5-dimethyl-1H-pyrazole-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38184-47-3, 22907-04-6 | |

| Record name | 1H-Pyrazole-1-carboximidamide, 3,5-dimethyl-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38184-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-carboximidamide, 3,5-dimethyl-, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22907-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamidine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022907046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-1-carboxamidine, 3,5-dimethyl-, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038184473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric acid--3,5-dimethyl-1H-pyrazole-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrazole-1-carboxamidine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-dimethyl-1H-pyrazole-1-carboxamidine mononitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dimethylpyrazole-1-carboxamidine Nitrate: Synthesis, Characterization, and Applications in Drug Development

CAS Number: 38184-47-3

This guide provides an in-depth technical overview of 3,5-Dimethylpyrazole-1-carboxamidine nitrate, a pivotal reagent in modern organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, physicochemical properties, analytical characterization, and key applications, with a focus on its role as a powerful guanylating agent.

Introduction and Physicochemical Properties

This compound, also known by synonyms such as 1-Amidino-3,5-dimethylpyrazole nitrate, is a stable, crystalline solid that serves as a highly efficient reagent for the introduction of the guanidinium functional group into molecules.[1] The guanidinium group is a common structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals, valued for its ability to form strong hydrogen bonds and its protonated state at physiological pH.

The reliable and high-purity synthesis of guanidine-containing compounds is a critical challenge in medicinal chemistry.[2][3] Reagents like this compound offer a robust solution, enabling clean and high-yielding guanylation reactions under mild conditions.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38184-47-3 | [1][4] |

| Molecular Formula | C₆H₁₁N₅O₃ | [1] |

| Molecular Weight | 201.18 g/mol | [5][6] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 167-168 °C (decomposition) | [6] |

| IUPAC Name | 3,5-dimethylpyrazole-1-carboximidamide;nitric acid | [5] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). This is followed by the reduction of the nitroguanidine moiety to the corresponding guanidine and subsequent salt formation with nitric acid.

Synthesis of the Key Intermediate: 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)

The optimized synthesis of DMNPC involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione (acetylacetone).[7][8][9] This reaction can be carried out under either acidic or alkaline catalysis.[9]

Protocol for DMNPC Synthesis:

-

Reactant Preparation: Dissolve 1-amino-2-nitroguanidine in an appropriate solvent.

-

Condensation: Add pentane-2,4-dione to the solution. The reaction proceeds via a cyclocondensation mechanism.

-

Catalysis: The reaction can be catalyzed by an acid (e.g., acetic acid) or a base.[8][9]

-

Reaction Conditions: The mixture is typically stirred at a controlled temperature to ensure complete reaction.

-

Isolation and Purification: The resulting DMNPC product is isolated by filtration and can be purified by recrystallization to yield a stable, crystalline solid.

Caption: Synthesis of the DMNPC intermediate.

Conversion of DMNPC to this compound

The conversion of the nitroguanidine intermediate (DMNPC) to the final guanidinium nitrate salt involves a catalytic hydrogenation step to reduce the nitro group, followed by treatment with nitric acid.

Protocol for Final Product Synthesis:

-

Catalytic Hydrogenation: The nitroguanidine (DMNPC) is subjected to catalytic transfer hydrogenation.[7] This method is effective for the reduction of nitroguanidines to guanidines.[7]

-

Hydrogen Source: A common hydrogen source for this transformation is hydrazine hydrate in the presence of a catalyst.[10][11]

-

Catalyst: A palladium-based catalyst, such as palladium on carbon (Pd/C), is typically employed.[12]

-

Salt Formation: Following the reduction, the resulting 3,5-dimethylpyrazole-1-carboxamidine is treated with nitric acid to form the stable nitrate salt.

-

Isolation: The final product, this compound, is isolated as a crystalline solid.

Caption: Conversion of DMNPC to the final nitrate salt.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of this compound.

Table 2: Key Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methyl groups on the pyrazole ring, a signal for the pyrazole ring proton, and broad signals for the guanidinium protons. The exact chemical shifts will depend on the solvent used.[13][14] |

| ¹³C NMR | Resonances for the methyl carbons, the pyrazole ring carbons (C3, C4, and C5), and the central carbon of the guanidinium group.[15][16] |

| FTIR | Characteristic absorption bands for N-H stretching of the guanidinium group, C=N stretching, and strong bands associated with the nitrate anion.[17][18][19][20] |

| Mass Spec. | The mass spectrum would be expected to show the molecular ion of the free base (3,5-dimethylpyrazole-1-carboxamidine) at m/z 138.17.[5][21] |

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a guanylating agent for primary and secondary amines.[2] This reaction is fundamental in the synthesis of a wide range of biologically active molecules.

Mechanism of Guanylation

The pyrazole-1-carboxamidine moiety is an excellent leaving group, facilitating the transfer of the amidinium group to a nucleophilic amine. The reaction proceeds under mild conditions and generally results in high yields.

Caption: General mechanism of amine guanylation.

Role in Medicinal Chemistry

The pyrazole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[22] The introduction of a guanidinium group can further enhance the biological activity of a molecule by increasing its basicity and facilitating interactions with biological targets such as enzymes and nucleic acids.[23]

While specific drugs synthesized using this compound are not extensively documented in the public domain, its utility is evident in the synthesis of complex guanidine-containing heterocycles and peptides, which are key components of many therapeutic agents.[24][25][26] For instance, pyrazole-carboxamidine reagents are employed in the synthesis of intermediates for antiviral drugs and other complex bioactive molecules.[3] The unexpected toxicity of some pyrazole carboxamide derivatives highlights the importance of careful toxicological evaluation during drug development.[27][28]

Safety and Handling

Table 3: Hazard and Safety Information

| Hazard Category | Description | Precautionary Measures |

| Oxidizing Properties | The nitrate salt imparts oxidizing properties.[29][30][31] Mixtures with combustible materials may be flammable or explosive.[29][30] | Keep away from heat, sparks, and open flames. Do not store near combustible materials.[29][32] |

| Oral Toxicity | Harmful if swallowed.[29] | Do not ingest. Wash hands thoroughly after handling.[32] |

| Skin and Eye Irritation | May cause skin and eye irritation.[29] | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[32] |

| Inhalation | May cause respiratory tract irritation. | Use in a well-ventilated area or with a fume hood.[32] |

Emergency Procedures:

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes.[32]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[32]

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.[32]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[32]

Conclusion

This compound is a highly valuable and efficient reagent for the synthesis of guanidine-containing compounds. Its straightforward, high-yielding synthesis and its ability to function as a guanylating agent under mild conditions make it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, analytical properties, and safe handling is crucial for its effective and responsible use in the laboratory.

References

- 1. pschemicals.com [pschemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS 38184-47-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3,5-二甲基吡唑-1-硝酸咪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

- 8. pleiades.online [pleiades.online]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Guanidine catalyzed aerobic reduction: a selective aerobic hydrogenation of olefins using aqueous hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. This compound(38184-47-3) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. spectrabase.com [spectrabase.com]

- 17. benchchem.com [benchchem.com]

- 18. Guanidine nitrate(506-93-4) IR Spectrum [chemicalbook.com]

- 19. Guanidine, amino-, nitrate, hydrate [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. nbinno.com [nbinno.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. datasheets.scbt.com [datasheets.scbt.com]

- 30. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 31. fishersci.com [fishersci.com]

- 32. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Structure Elucidation of 3,5-Dimethylpyrazole-1-carboxamidine Nitrate

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3,5-Dimethylpyrazole-1-carboxamidine nitrate (CAS 38184-47-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. By synergistically applying Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography, we present a logical and robust pathway to confirm the molecular identity, connectivity, and three-dimensional architecture of this important chemical entity.

Introduction: The Analytical Challenge

This compound is a salt consisting of a protonated 3,5-dimethylpyrazole-1-carboxamidine cation and a nitrate anion.[1][2] Its molecular formula is C₆H₁₀N₄·HNO₃ with a molecular weight of 201.18 g/mol .[1][3] This compound serves as a valuable reagent in organic synthesis, particularly for the guanidinylation of amines.[4] Accurate structural confirmation is paramount to ensuring its purity, reactivity, and suitability for downstream applications.

The elucidation of a novel or synthesized small molecule is a systematic process of piecing together a molecular puzzle.[5] No single analytical technique can provide the complete picture; instead, we rely on the convergence of data from multiple orthogonal methods.[6] This guide outlines a validated workflow that begins with determining the molecular formula and identifying key functional groups, progresses to mapping the precise atomic connectivity, and culminates in the definitive confirmation of the three-dimensional structure.

Foundational Analysis: Molecular Formula and Functional Groups

The initial phase of analysis focuses on confirming the compound's elemental composition and identifying the chemical functionalities present. This is efficiently achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS)

Expertise & Causality: The primary objective here is to verify the molecular weight and elemental formula. We employ High-Resolution Mass Spectrometry (HRMS) for its ability to measure mass-to-charge ratios (m/z) with high precision, allowing for the unambiguous determination of elemental composition.[7] An electrospray ionization (ESI) source in positive ion mode is the logical choice. ESI is a soft ionization technique ideal for analyzing polar, ionic compounds like this salt, as it tends to generate the intact protonated molecular ion with minimal fragmentation.[7]

Experimental Protocol: HRMS via ESI

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

Instrument Setup: Calibrate a Q-TOF or Orbitrap mass spectrometer across the desired mass range (e.g., m/z 50-500).

-

Ionization: Use an ESI source in positive ion mode. Typical conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

-

Data Acquisition: Acquire the full scan mass spectrum. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses.

Expected Data & Interpretation: The spectrum is expected to show a prominent peak corresponding to the 3,5-dimethylpyrazole-1-carboxamidine cation ([C₆H₁₁N₄]⁺), as the nitrate salt dissociates in solution. The high-resolution measurement of this peak will provide an exact mass that can be compared to the theoretical value.

| Ion Species | Formula | Theoretical Exact Mass (m/z) | Observed Mass (m/z) |

| Cation | [C₆H₁₁N₄]⁺ | 139.0978 | ~139.0978 ± 0.0005 |

The instrument software can then calculate the most plausible elemental formula based on this exact mass, which should confirm C₆H₁₀N₄ for the neutral organic moiety. The characteristic isotopic pattern, arising from the natural abundance of ¹³C, will further validate this assignment.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups within a molecule.[6] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. For this compound, we expect to identify vibrations associated with the N-H bonds of the carboxamidinium group, the C=N and C-N bonds of the pyrazole and carboxamidine systems, and, crucially, the strong, distinctive absorptions of the nitrate anion.[8][9]

Experimental Protocol: FTIR via KBr Pellet

-

Sample Preparation: Grind a small amount (~1-2 mg) of the dry compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the ground powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of an empty sample holder should be recorded and subtracted.

Expected Data & Interpretation: The resulting spectrum provides a "fingerprint" of the molecule. Key absorption bands are anticipated in the following regions. The nitrate ion (NO₃⁻) is particularly diagnostic, typically showing a very strong, broad absorption band due to the N-O stretching vibration.[10][11]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3100 | N-H Stretch | Carboxamidinium (-NH₂) |

| 3150 - 3100 | C-H Stretch | Aromatic/Heteroaromatic (Pyrazole ring) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl groups) |

| ~1670 - 1640 | C=N Stretch | Carboxamidinium (C=N) |

| ~1590 | C=N Stretch | Pyrazole Ring |

| 1400 - 1300 | N-O Stretch (asymmetric) | Nitrate Anion (NO₃⁻) |

| ~830 | N-O Bend (out-of-plane) | Nitrate Anion (NO₃⁻) |

Elucidating the Molecular Framework: NMR Spectroscopy

With the molecular formula and functional groups established, NMR spectroscopy is employed to piece together the atomic connectivity.[12][13] It is the most powerful technique for determining the detailed structure of organic molecules in solution.

Expertise & Causality: We will use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is critical; it readily dissolves the salt and, importantly, its ability to hydrogen-bond slows the exchange of the N-H protons, allowing them to be observed in the ¹H NMR spectrum.[14]

¹H and ¹³C NMR Spectroscopy

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C.

Expected Data & Interpretation: The ¹H and ¹³C NMR spectra will reveal the number and types of hydrogen and carbon environments in the molecule.

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.5 - 8.5 | Broad singlet | 4H | Carboxamidinium NH ₂ protons |

| ~6.0 | Singlet | 1H | Pyrazole ring C4-H | |

| ~2.2 | Singlet | 6H | Two equivalent CH ₃ groups | |

| ¹³C NMR | ~155 | Singlet | - | Carboxamidine C =N |

| ~148 | Singlet | - | Pyrazole C 5 | |

| ~140 | Singlet | - | Pyrazole C 3 | |

| ~108 | Singlet | - | Pyrazole C 4 | |

| ~13 | Singlet | - | Methyl C H₃ |

Note: The equivalence of the two methyl groups (and C3/C5 in some cases) is due to the molecule's symmetry.

2D NMR Spectroscopy (HSQC & HMBC)

Expertise & Causality: While 1D NMR provides essential clues, 2D NMR experiments are required for unambiguous assignment.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms they are directly attached to.[14]

-

HMBC (Heteronuclear Multiple Bond Correlation) is the key to mapping the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[14]

Experimental Protocol: 2D NMR

-

Setup: Using the same sample, run standard HSQC and HMBC pulse sequences.

-

Optimization: For the HMBC experiment, the long-range coupling constant (J) is typically set to 8-10 Hz to optimize for 2- and 3-bond correlations.

Expected Data & Interpretation: The 2D spectra will definitively link the puzzle pieces together.

-

HSQC: Will show cross-peaks connecting the ¹H signal at ~6.0 ppm to the ¹³C signal at ~108 ppm (C4-H), and the ¹H signal at ~2.2 ppm to the ¹³C signal at ~13 ppm (CH₃).

-

HMBC: This is the crucial experiment. We expect to see the following key long-range correlations that lock in the structure:

-

Methyl Protons (~2.2 ppm) to: Pyrazole C3 (~140 ppm) and C5 (~148 ppm).

-

Pyrazole C4-H Proton (~6.0 ppm) to: Pyrazole C3 (~140 ppm) and C5 (~148 ppm).

-

Carboxamidinium Protons (~7.5-8.5 ppm) to: Carboxamidine Carbon (~155 ppm).

-

Definitive Confirmation: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[15][16] This technique determines the precise spatial arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.[17] Obtaining a suitable single crystal is often the rate-limiting step, but the resulting data is considered the "gold standard" for structure confirmation.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound. A common method is slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol/water). The goal is to obtain a well-ordered, defect-free crystal.

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[15]

-

Data Collection: Place the mounted crystal on a diffractometer. The crystal is cooled in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. X-ray diffraction data is then collected as the crystal is rotated.[15]

-

Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure. Computational software is used to generate an electron density map from which atomic positions are determined and refined to yield a final, highly accurate molecular model.

Expected Results & Interpretation: The crystallographic data will yield a 3D model confirming the following features:

-

The planarity of the 3,5-dimethylpyrazole ring.

-

The trigonal planar geometry around the central carbon of the carboxamidinium group.

-

The ionic interaction between the delocalized positive charge on the carboxamidinium cation and the trigonal planar nitrate anion.

-

A robust network of intermolecular hydrogen bonds between the N-H donors of the cation and the oxygen acceptors of the nitrate anion, which dictates the crystal packing.

| Parameter | Expected Observation |

| Crystal System | e.g., Monoclinic, Orthorhombic[17] |

| Space Group | e.g., P2₁/n, P-1[17] |

| Key Bond Length (Å) | C-N (pyrazole): ~1.33-1.38 Å |

| C=N (carboxamidine): ~1.30 Å | |

| N-O (nitrate): ~1.25 Å | |

| Intermolecular Interactions | Strong N-H···O hydrogen bonds between cation and anion. |

Conclusion: A Convergent and Self-Validating Approach

The structure elucidation of this compound is definitively achieved through the systematic and synergistic application of modern analytical techniques.

-

Mass Spectrometry confirmed the correct elemental composition.

-

FTIR Spectroscopy identified all key functional groups, including the critical nitrate anion.

-

1D and 2D NMR Spectroscopy flawlessly mapped the atomic connectivity, confirming the 3,5-dimethylpyrazole-1-carboxamidine framework.

-

Single-Crystal X-ray Crystallography provided the ultimate validation, revealing the precise three-dimensional arrangement of atoms and the nature of the ionic and hydrogen bonding in the solid state.

Each step in this workflow builds upon the last, creating a self-validating system where the data from each technique must be consistent with all others. This convergent approach provides the highest level of confidence and establishes an authoritative structural assignment for this compound, ensuring its identity for researchers and drug development professionals.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | CAS 38184-47-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Buy this compound (EVT-459186) | 22907-04-6 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of FTIR and particle mass spectrometry for the measurement of particulate organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. connectjournals.com [connectjournals.com]

- 10. In Situ Determination of Nitrate in Water Using Fourier Transform Mid-Infrared Attenuated Total Reflectance Spectroscopy Coupled with Deconvolution Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Determination of Nitrate Nitrogen Isotope in Water Using Fourier Transform Infrared Attenuated Total Reflectance Spectroscopy (FTIR-ATR) Coupled with Deconvolution Algorithm | MDPI [mdpi.com]

- 12. jchps.com [jchps.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Organic chemistry - Wikipedia [en.wikipedia.org]

- 17. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,5-Dimethylpyrazole-1-carboxamidine Nitrate: A Technical Guide

Introduction

3,5-Dimethylpyrazole-1-carboxamidine nitrate is a compound of significant interest within pharmaceutical and materials science research. As a derivative of pyrazole, a robust heterocyclic scaffold, it holds potential for diverse applications, leveraging the unique chemical properties of the pyrazole ring and the carboxamidine functional group. The nitrate salt form of this molecule further influences its solubility, stability, and potential applications, particularly in energetic materials and as a precursor in complex syntheses.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of its structural elucidation through modern analytical techniques. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the correlation between spectral features and molecular structure.

Molecular Structure

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a 3,5-dimethylpyrazole ring functionalized with a carboxamidine group at the 1-position, present as a nitrate salt.

Caption: Molecular structure of this compound.

Synthesis Pathway

A Technical Guide to the Solubility of 3,5-Dimethylpyrazole-1-carboxamidine Nitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3,5-Dimethylpyrazole-1-carboxamidine nitrate is a compound of significant interest in pharmaceutical development, primarily utilized as a reagent in the synthesis of various therapeutic agents.[1][2] Its efficacy in synthetic protocols is intrinsically linked to its solubility in organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document synthesizes available qualitative information with a theoretical analysis of its structural components to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine precise solubility data in their own laboratory settings, ensuring a self-validating system for process optimization and drug discovery.

Introduction: The Critical Role of Solubility in Synthesis and Development

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] this compound serves as a key building block in the synthesis of these complex molecules.[1][5] Understanding its solubility is not merely an academic exercise; it is a critical parameter for:

-

Reaction Optimization: Ensuring the compound is sufficiently dissolved in a reaction medium is fundamental to achieving optimal reaction rates and yields.

-

Purification and Crystallization: The choice of solvent systems for crystallization, a key purification technique, is dictated by the differential solubility of the compound and its impurities at various temperatures.

-

Formulation Development: For active pharmaceutical ingredients (APIs) containing this moiety, solubility in various excipients and solvent systems is a primary determinant of bioavailability and drug delivery mechanisms.

This guide addresses the practical need for a deeper understanding of the solubility of this compound, providing both theoretical grounding and actionable experimental workflows.

Physicochemical Properties and Predicted Solubility Profile

This compound (CAS: 38184-47-3) is a salt composed of a protonated 3,5-dimethylpyrazole-1-carboxamidine cation and a nitrate anion.[6][7] Its solubility is governed by the interplay of these two components and their interactions with the solvent.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄·HNO₃ | [6] |

| Molecular Weight | 201.18 g/mol | [7] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 167-168 °C (decomposes) | [6] |

To understand its solubility, we can dissect the molecule into its constituent parts: the 3,5-dimethylpyrazole ring and the guanidinium group, neutralized by a nitrate ion.

Figure 1. A conceptual diagram illustrating the distinct polarity regions of this compound that govern its solubility.

-

3,5-Dimethylpyrazole Moiety: This heterocyclic system with two methyl groups is relatively nonpolar. The parent compound, 3,5-dimethylpyrazole, is known to dissolve well in polar organic solvents.[8] This part of the molecule will contribute to its solubility in less polar organic media.

-

Guanidinium Nitrate Moiety: The guanidinium group is strongly basic and, in this salt form, is protonated and ionic. Guanidinium salts are characteristically highly polar and capable of forming multiple hydrogen bonds. Guanidinium nitrate itself is highly soluble in water and soluble in polar protic solvents like alcohols, but insoluble in nonpolar hydrocarbons.[1] This ionic character will dominate the compound's overall solubility, favoring polar solvents.

Based on this analysis and available qualitative data, we can predict a solubility trend. The principle of "like dissolves like" suggests that the highly polar, ionic nature of the guanidinium nitrate group will be the primary driver of solubility.

Predicted Solubility Trend:

High Solubility > > > Low/No Solubility

Polar Protic Solvents > Polar Aprotic Solvents > Nonpolar Solvents

(e.g., Methanol, Ethanol) > (e.g., Acetone, Chloroform) > (e.g., Toluene, Hexane)

Qualitative and Semi-Quantitative Solubility Data

While comprehensive quantitative data is not widely published, information from chemical suppliers provides a qualitative baseline.

| Solvent | Polarity Index | Solvent Type | Reported Solubility | Source |

| Methanol | 6.6 | Polar Protic | Soluble | [1][2] |

| Ethanol | 5.2 | Polar Protic | Soluble | [1] |

| Acetone | 5.4 | Polar Aprotic | Soluble | |

| Chloroform | 4.4 | - | Soluble | [1] |

| Water | 9.0 | Polar Protic | Slightly Soluble |

Note: "Soluble" is a qualitative term. The following sections provide protocols for quantifying this solubility.

The "slightly soluble" nature in water is noteworthy. Despite the high polarity of water, the organic pyrazole scaffold may limit extensive hydration compared to smaller inorganic salts, leading to only moderate solubility.

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating and provide researchers with reliable methods to determine the solubility of this compound in any solvent of interest.

Workflow for Solubility Assessment

Figure 2. Experimental workflow for determining the solubility of this compound.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess whether the compound is soluble, sparingly soluble, or insoluble in a given solvent at ambient temperature.

Methodology:

-

Preparation: Add approximately 10 mg of this compound to a 4 mL glass vial.

-

Solvent Addition: Add the selected organic solvent dropwise (e.g., in 0.1 mL increments) up to a total volume of 1 mL.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Sparingly Soluble: Partial dissolution, with some solid remaining.

-

Insoluble: No visible dissolution of the solid.

-

Causality: This method provides a rapid go/no-go assessment, saving time and material before committing to more labor-intensive quantitative analysis.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature (e.g., 25 °C).

Methodology:

-

Sample Preparation: Add an excess amount of this compound (e.g., 50-100 mg, ensuring solid will remain) to a screw-capped vial.

-

Solvent Addition: Accurately pipette a known volume of the solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurry for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with a 48-hour time point to confirm equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette fitted with a filter tip (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant withdrawn in mL)

-

Trustworthiness: This is a gold-standard method. Using a filter prevents solid carryover, and confirming equilibrium at two time points ensures the measured solubility is a true representation of the thermodynamic limit.

Protocol 3: Temperature Dependence Study

Objective: To understand how solubility changes with temperature, which is critical for designing crystallization processes.

Methodology:

-

Repeat the quantitative shake-flask protocol (4.3) at a series of different temperatures (e.g., 5 °C, 25 °C, 45 °C).

-

Plot the resulting solubility (mg/mL) as a function of temperature (°C).

Causality: For most solids, solubility increases with temperature. This data allows for the rational selection of solvent and temperature gradients for effective crystallization-based purification.

Conclusion and Practical Implications

This compound is a polar, ionic compound whose solubility is dominated by its guanidinium nitrate moiety. It exhibits good solubility in polar organic solvents such as methanol, ethanol, acetone, and chloroform, and is slightly soluble in water. It is predicted to have poor solubility in nonpolar solvents like toluene and hexane.

For researchers in drug development and process chemistry, this solubility profile has direct implications:

-

Reaction Solvents: Polar aprotic solvents like acetone or polar protic solvents like ethanol are likely suitable for synthetic reactions.

-

Purification: Anti-solvent crystallization is a viable strategy. For example, dissolving the compound in a minimal amount of a good solvent (like methanol) and then adding a poor solvent (like toluene or hexane) should induce precipitation of the purified product.

-

Analytical Chemistry: For techniques like HPLC, a mobile phase containing methanol or acetonitrile with a suitable buffer will likely be effective for achieving good peak shape and resolution.

Due to the limited availability of public quantitative data, it is strongly recommended that researchers utilize the robust experimental protocols detailed in this guide to generate precise, in-house solubility data for their specific solvent systems and process conditions. This empirical approach ensures the highest level of scientific integrity and provides an authoritative basis for process development and optimization.

References

- 1. 3 5-Dimethylpyrazole-1-carboxamidine nitrate CAS:38184-47-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. 3 5-Dimethylpyrazole-1-carboxamidine nitrate CAS:38184-47-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS 38184-47-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 3,5-ジメチル-1-ピラゾリルホルムアミジニウム硝酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pschemicals.com [pschemicals.com]

discovery and history of pyrazole-based guanidinylating reagents

An In-Depth Technical Guide to the Discovery and History of Pyrazole-Based Guanidinylating Reagents

For researchers, medicinal chemists, and professionals in drug development, the efficient and specific incorporation of the guanidinium moiety into molecular scaffolds is a frequent and critical task. The unique physicochemical properties of the guanidinium group—a strong base that is protonated and positively charged over a wide physiological pH range—make it a cornerstone of molecular recognition, particularly in biological systems.[1][2][3] It is a key functional group in the amino acid arginine, and its presence is often pivotal for the biological activity of natural products, pharmaceuticals, and synthetic molecules designed to interact with biological targets like enzymes and receptors.[1][3][4]

This guide provides a deep dive into the discovery, history, and application of a particularly influential class of reagents that revolutionized the process of guanidinylation: pyrazole-based carboxamidines. We will explore the evolution of these reagents, the causal factors behind their efficacy, and provide field-proven protocols for their application.

The Pre-Pyrazole Era: A Brief History of Guanidinylation

Before the advent of modern, efficient reagents, the synthesis of guanidines was often a harsh and low-yielding process. Traditional methods frequently involved the use of highly reactive and often toxic reagents like cyanamide or its derivatives, which required stringent reaction conditions and offered a limited substrate scope. A significant step forward was the development of S-methylisothiourea derivatives, which provided a more controlled route for the guanylation of amines. However, these reagents still presented challenges, including the potential for side reactions and the need for carefully managed reaction conditions. The search continued for a reagent that was stable, highly reactive under mild conditions, and applicable to a broad range of substrates, especially in the delicate context of peptide synthesis.

The Breakthrough: Bernatowicz and the Advent of 1H-Pyrazole-1-carboxamidine

A landmark development in the field of guanidinylation came in 1992 when Michael S. Bernatowicz and his colleagues published their work on 1H-Pyrazole-1-carboxamidine hydrochloride.[5][6] This publication introduced a reagent that was not only highly effective but also exceptionally user-friendly, overcoming many of the limitations of its predecessors.[5]

1H-Pyrazole-1-carboxamidine hydrochloride proved to be an attractive reagent for the guanylation of a wide array of primary and secondary amines.[7][8] Its key advantage lies in its ability to facilitate the reaction under mild conditions, delivering high yields with minimal byproduct formation.[9][10] This mildness and efficiency made it particularly well-suited for complex applications such as peptide synthesis, where the protection of sensitive functional groups is paramount.[7][9][10]

Mechanism of Action and the Pyrazole Advantage

The efficacy of 1H-Pyrazole-1-carboxamidine stems from the nature of the pyrazole leaving group. Pyrazole is an aromatic heterocycle with a pKa of approximately 2.5, making it a good leaving group upon protonation. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, followed by the departure of the stable pyrazole molecule. This process is efficient and clean, driving the reaction to completion.

Caption: Generalized mechanism of amine guanidinylation using a pyrazole-based reagent.

Evolution and Expansion: Protected Pyrazole Reagents

Building on the success of the original reagent, further developments introduced protected versions to enhance their utility in multi-step organic synthesis. A notable example is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[11] This reagent incorporates two tert-butoxycarbonyl (Boc) protecting groups on the guanidinyl nitrogens.

The Boc groups serve two primary functions:

-

Modulation of Reactivity: They temper the reactivity of the guanidinylating agent, allowing for greater control and selectivity in complex synthetic routes.

-

Protection: They provide a protected guanidino group that can be deprotected in a later synthetic step, typically under acidic conditions.

This protected version has been instrumental in the total synthesis of complex natural products, such as the bicyclic guanidine alkaloid (+)-monanchorin, demonstrating its power and versatility.[11] The synthesis of this reagent involves the reaction of 1H-pyrazole-1-carboxamidine hydrochloride with di-tert-butyl dicarbonate.[11]

Comparative Reagents

To fully appreciate the impact of pyrazole-based reagents, it is useful to compare them with other common guanidinylating agents.

| Reagent | Key Advantages | Key Disadvantages |

| 1H-Pyrazole-1-carboxamidine HCl | High reactivity, mild conditions, stable, crystalline solid, good leaving group.[5][9] | Can be too reactive for some sensitive substrates without protection. |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Allows for controlled guanidinylation, provides protected guanidine group. | Requires an additional deprotection step. |

| N,N'-Di-Boc-S-methylisothiourea | Commercially available, widely used, effective for many substrates.[12] | Can produce odorous thiol byproducts, may require activators like HgCl₂ or Mukaiyama's reagent for less reactive amines. |

| N,N'-Di-Boc-N''-triflylguanidine | Extremely high reactivity, useful for solid-phase synthesis and unreactive amines.[4] | Can be less stable, preparation involves triflic anhydride. |

Experimental Protocols

The following protocols are provided as a guide for the application of these reagents. As with any chemical procedure, appropriate safety precautions must be taken.

Protocol 1: General Procedure for Guanidinylation of a Primary Amine

This protocol is adapted from the general principles described for the use of 1H-Pyrazole-1-carboxamidine hydrochloride.[5][9][10]

Objective: To convert a primary amine to its corresponding guanidine derivative.

Materials:

-

Primary amine (1.0 eq)

-

1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

-

Dissolve the primary amine in DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Add 1H-Pyrazole-1-carboxamidine hydrochloride to the solution.

-

Add DIPEA or TEA dropwise to the stirring mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired guanidine.

Self-Validation and Causality:

-

Choice of Base: A non-nucleophilic organic base like DIPEA or TEA is used to neutralize the hydrochloride salt of the reagent and the HCl generated during the reaction, without competing with the substrate amine. An excess is used to drive the reaction forward.

-

Solvent: A polar aprotic solvent like DMF is chosen to ensure the solubility of the polar starting materials and intermediates.

-

Stoichiometry: A slight excess of the guanidinylating reagent is used to ensure complete conversion of the limiting amine substrate.

Caption: Experimental workflow for a typical guanidinylation reaction.

Conclusion

The discovery of pyrazole-based guanidinylating reagents, spearheaded by the work of Bernatowicz and colleagues, marked a significant turning point in synthetic organic and medicinal chemistry. The introduction of 1H-Pyrazole-1-carboxamidine hydrochloride provided a robust, mild, and highly efficient tool that simplified the synthesis of guanidine-containing molecules. The subsequent development of protected variants further expanded the synthetic chemist's toolkit. For professionals in drug discovery, these reagents remain indispensable for the construction of novel therapeutics, underscoring the lasting impact of this elegant solution to a long-standing synthetic challenge. The pyrazole scaffold, both as a leaving group and as a core component of bioactive molecules, continues to be a privileged structure in the field.[13][14][15]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis | Semantic Scholar [semanticscholar.org]

- 7. scbt.com [scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Direct Guanidinylation of Primary Amines using 3,5-Dimethylpyrazole-1-carboxamidine Nitrate

Abstract: The guanidinium functional group is a critical pharmacophore in numerous biologically active molecules and pharmaceuticals, valued for its ability to engage in strong hydrogen bonding and electrostatic interactions. This document provides a detailed technical guide for the direct guanidinylation of primary amines using 3,5-dimethylpyrazole-1-carboxamidine nitrate, a stable and efficient electrophilic aminating agent. We will explore the mechanistic underpinnings of this transformation, present a comprehensive, step-by-step protocol, and discuss key considerations for reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the synthesis of guanidine-containing compounds.

Introduction: The Strategic Importance of Guanidinylation

The guanidine moiety, most notably found in the amino acid arginine, is a recurring structural motif in a vast array of natural products and synthetic drugs. Its high basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, allowing it to act as a potent hydrogen bond donor and participate in key binding interactions with biological targets such as enzymes and nucleic acids.

Historically, the synthesis of guanidines has been approached through various methods, some of which involve harsh conditions or multi-step procedures.[1][2] An indirect, yet common, strategy involves the reaction of an amine with an N-nitro-pyrazole-carboxamidine reagent, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC).[3][4][5][6] This method, while effective, necessitates a subsequent reduction step to remove the nitro group, adding to the overall length of the synthetic sequence.

This compound offers a more direct and streamlined alternative. As an air-stable, crystalline solid, it serves as an efficient "amidine-transfer" agent, allowing for the direct conversion of primary amines to the corresponding guanidines in a single synthetic operation. This approach avoids the need for a reduction step, thereby improving atom economy and simplifying the overall process. This application note will provide a detailed protocol for leveraging this powerful reagent in organic synthesis.

Reaction Mechanism: The Amination Pathway

The guanidinylation of a primary amine with this compound proceeds via a nucleophilic addition-elimination mechanism. The key steps are outlined below:

-

Deprotonation (Optional but Recommended): In the presence of a non-nucleophilic base, the primary amine is deprotonated to enhance its nucleophilicity.

-

Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbon of the carboxamidine group.

-

Proton Transfer: A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate.

-

Elimination: The 3,5-dimethylpyrazole moiety is eliminated as a stable leaving group, resulting in the formation of the protonated guanidine product.

Caption: Proposed mechanism for direct guanidinylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the guanidinylation of a primary amine. Optimal conditions may vary depending on the specific substrate.

3.1. Materials and Equipment

-

Reagents:

-

Primary amine (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.0 - 2.5 eq)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., DCM/Methanol with TEA)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

3.2. Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DCM, approximately 0.1-0.5 M).

-

Addition of Base: Add the non-nucleophilic base (e.g., DIPEA, 2.0-2.5 eq) to the solution and stir for 5-10 minutes at room temperature. The base serves to deprotonate the amine starting material and neutralize the nitrate salt of the reagent.

-

Addition of Guanidinylating Reagent: Add this compound (1.1-1.5 eq) to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if the amine is sterically hindered or less reactive. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

-

Work-up:

-

Upon completion, cool the reaction to room temperature and dilute with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product, a basic guanidine, is often purified by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane, often with a small amount of triethylamine (e.g., 0.5-1%) to prevent protonation of the product on the silica gel.

Experimental Workflow

The following diagram illustrates the overall workflow from reaction setup to the isolation of the pure guanidine product.

Caption: General workflow for direct guanidinylation.

Substrate Scope and Optimization

The reactivity in guanidinylation reactions is highly dependent on the nucleophilicity and steric hindrance of the primary amine.

| Amine Type | Recommended Conditions | Expected Outcome |

| Primary Aliphatic | 1.1 eq Reagent, DIPEA, DCM, Room Temp, 2-12 h | High yield, clean conversion. |

| Primary Anilines (electron-rich) | 1.2 eq Reagent, DIPEA, THF, 40 °C, 12-24 h | Moderate to good yield. |

| Primary Anilines (electron-poor) | 1.5 eq Reagent, DIPEA, MeCN, 60 °C, 24-48 h | Lower yield, may require stronger base or higher temp. |

| Sterically Hindered | 1.5 eq Reagent, DIPEA, MeCN, Reflux, 24-72 h | Variable yield, may see incomplete conversion. |

Optimization Tips:

-

Solvent: Polar aprotic solvents like THF or MeCN can be beneficial for less soluble amines and can accelerate the reaction.

-

Temperature: For unreactive amines, increasing the temperature is the most effective way to drive the reaction to completion.

-

Stoichiometry: Increasing the excess of the guanidinylating reagent to 1.5 equivalents can improve yields for challenging substrates.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or No Conversion | 1. Amine is not nucleophilic enough.2. Steric hindrance.3. Insufficient base. | 1. Increase reaction temperature.2. Increase reagent stoichiometry to 1.5 eq.3. Ensure 2.0-2.5 eq of base is used. |

| Multiple Products by TLC/LC-MS | 1. Over-alkylation of the product.2. Side reactions of other functional groups. | 1. Use milder conditions (lower temp).2. Protect other nucleophilic functional groups in the starting material. |

| Product Streaking on TLC Plate | The guanidine product is basic and interacting strongly with the acidic silica gel. | Add 0.5-1% triethylamine to the TLC mobile phase. |

| Difficulty in Purification | Product is highly polar and water-soluble. | 1. Use a more polar eluent system for chromatography (e.g., higher % MeOH).2. Consider purification by reverse-phase chromatography or crystallization as a salt (e.g., HCl or TFA salt). |

References

- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Optimisation of the synthesis of guanidines from amines via nitroguanidines using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Semantic Scholar [semanticscholar.org]

Application Notes & Protocols: 3,5-Dimethylpyrazole-1-carboxamidine nitrate

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for the use of 3,5-Dimethylpyrazole-1-carboxamidine nitrate (CAS No: 38184-47-3). It is intended for researchers, chemists, and drug development professionals who are utilizing this compound as a biochemical tool or a synthetic building block. This guide covers its core mechanism of action as a Nitric Oxide Synthase (NOS) inhibitor, provides detailed experimental protocols, and outlines its application in organic synthesis.

Introduction and Scientific Context

This compound is a heterocyclic compound belonging to the pyrazole family. Its structure, featuring a carboxamidine group attached to a dimethyl-substituted pyrazole ring, makes it a subject of significant interest in medicinal chemistry and biochemical research.[1][2] The primary utility of this compound in a biological context stems from its action as an inhibitor of Nitric Oxide Synthase (NOS), the enzyme responsible for the synthesis of the critical signaling molecule, nitric oxide (NO).[3][4] Furthermore, its chemical structure allows it to serve as a versatile reagent in organic chemistry, particularly for the synthesis of guanidine-containing molecules.[5]

This guide offers an in-depth exploration of its properties, mechanisms, and practical applications to enable scientists to effectively integrate this compound into their research workflows.

Compound Profile: Properties and Safety

A thorough understanding of the compound's physical and chemical properties is fundamental to its proper handling and application.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 38184-47-3 | [6][7][8] |

| Molecular Formula | C₆H₁₀N₄ · HNO₃ | [6][9] |

| Molecular Weight | 201.18 g/mol | [7][9][10] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 167-168 °C (with decomposition) | [7][11] |

| Solubility | Soluble in water and methanol | [1][2] |

| Synonyms | 1-Amidino-3,5-dimethylpyrazole nitrate, 3,5-Dimethyl-1-pyrazolylformaminidium nitrate | [7][8] |

Safety, Handling, and Storage

Safe laboratory practice is paramount when handling any chemical reagent. This compound is classified with the following hazards:

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

(Data sourced from Sigma-Aldrich Safety Information)[7]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[7] A NIOSH-approved N95 dust mask should be used when handling the powder to avoid inhalation.[7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize respiratory exposure.[12]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[12] In case of accidental contact, rinse the affected area thoroughly with water.[12]

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry place.[12]

-

The compound is sensitive to moisture; proper storage is essential to maintain its integrity.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Core Application: Nitric Oxide Synthase (NOS) Inhibition

The most prominent biological application of this compound is the inhibition of Nitric Oxide Synthase (NOS).

Mechanism of Action

Nitric Oxide Synthase (NOS) exists in three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). These enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. Compounds containing an amidine function, such as 3,5-dimethylpyrazole-1-carboxamidine, act as competitive inhibitors of NOS.[3][4] They function as L-arginine mimetics, competing for the same binding site on the enzyme, thereby blocking the synthesis of NO.

The dimethyl substitution on the pyrazole ring has been shown to reduce overall potency compared to the unsubstituted parent compound (1H-Pyrazole-1-carboxamidine) but can confer improved selectivity for the iNOS isoform over eNOS and nNOS.[3][4] This selectivity is a critical attribute in drug development, as non-selective inhibition can lead to undesirable physiological effects, such as an increase in blood pressure due to the inhibition of eNOS.[3]

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS).

Protocol: In Vitro NOS Activity Assay (Griess Assay)

This protocol outlines a method to determine the inhibitory concentration (IC₅₀) of this compound against a purified NOS isoform. The method relies on the colorimetric detection of nitrite (NO₂⁻), a stable breakdown product of NO, using the Griess reagent.

Objective: To quantify the dose-dependent inhibition of NOS activity.

Materials:

-

Purified recombinant NOS enzyme (e.g., human iNOS)

-

This compound

-

L-Arginine

-

NADPH

-

Cofactors: Flavin adenine dinucleotide (FAD), Flavin mononucleotide (FMN), (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine in water)

-

Sodium Nitrite (for standard curve)

-

96-well microplate

Workflow:

References

- 1. This compound CAS:38184-47-3, High Purity Medicine Grade at Attractive Price [nbinnochem.com]

- 2. This compound CAS:38184-47-3, High Purity Medicine Grade at Attractive Price [nbinnochem.com]

- 3. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

- 6. This compound | CAS 38184-47-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 3,5-二甲基吡唑-1-硝酸咪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pschemicals.com [pschemicals.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Buy this compound (EVT-459186) | 22907-04-6 [evitachem.com]

- 11. Page loading... [guidechem.com]

- 12. fishersci.com [fishersci.com]

reaction conditions for guanidinylation with 3,5-Dimethylpyrazole-1-carboxamidine nitrate

An Application and Protocol Guide for Amine Guanidinylation with 3,5-Dimethylpyrazole-1-carboxamidine Nitrate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Guanidinium Moiety

In the landscape of medicinal chemistry and drug development, the guanidinium group is a privileged functional motif. Its persistent cationic charge at physiological pH, ability to form multiple hydrogen bonds, and capacity for salt-bridge interactions make it a cornerstone for molecular recognition at biological targets. Compounds bearing this group are found in a wide array of bioactive natural products and pharmaceuticals, including the antiviral Zanamivir and the antihypertensive agent Guanabenz.[1] The chemical transformation that installs this group, guanidinylation, is therefore a critical reaction in the synthetic chemist's toolkit.

This compound has emerged as a superior reagent for this purpose. Unlike more traditional and often harsh guanidinylating agents, this crystalline, air-stable solid offers high reactivity under mild conditions, broad functional group tolerance, and a straightforward purification profile, making it an invaluable tool for modern synthetic chemistry.[1][2] This guide provides an in-depth exploration of this reagent, detailing its mechanism, optimal reaction conditions, and step-by-step protocols for its successful application.

Reagent Profile and Characteristics

This compound is a commercially available, stable solid. Its reliability and effectiveness stem from the inherent reactivity of the carboxamidine functional group attached to the pyrazole ring, which acts as an excellent leaving group upon nucleophilic attack by an amine.

| Property | Value | Reference |

| CAS Number | 38184-47-3 | [3][4] |

| Molecular Formula | C₆H₁₀N₄ · HNO₃ | [3][5] |

| Molecular Weight | 201.18 g/mol | [3][5] |

| Appearance | White to off-white powder/crystalline solid | [3] |

| Melting Point | 167-168 °C (decomposes) | [3] |

| Synonyms | 1-Amidino-3,5-dimethylpyrazole nitrate | [3][4] |

Mechanism of Action: An Electrophilic Amidine Transfer

The efficacy of this compound lies in a well-defined electrophilic transfer mechanism. The carboxamidine carbon is rendered highly electrophilic by the electron-withdrawing pyrazole ring. A primary or secondary amine acts as the nucleophile, attacking this electrophilic carbon. The reaction typically requires a base to deprotonate the incoming amine (if it is used as an ammonium salt) and to neutralize the nitric acid byproduct, driving the equilibrium towards the product. The resulting tetrahedral intermediate collapses, expelling the resonance-stabilized and non-nucleophilic 3,5-dimethylpyrazole as a leaving group, yielding the stable guanidinium nitrate salt.

Caption: Mechanism of amine guanidinylation.

Core Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a robust starting point for the guanidinylation of a wide range of primary and secondary amines. Optimization may be required based on the specific substrate.

Materials and Reagents:

-

Amine substrate (or its HCl/TFA salt)

-

This compound (1.1 - 1.5 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Methanol (MeOH)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 - 3.0 equivalents if starting from an amine salt; 1.1 - 1.5 equivalents for a free amine)

-

Round-bottom flask with magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon), optional but recommended

-

Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask, add the amine substrate (1.0 eq). If the amine is a solid, add it first.

-